molecular formula C9H13NO2 B13218312 3-Methoxy-2-(methoxymethyl)aniline

3-Methoxy-2-(methoxymethyl)aniline

Cat. No.: B13218312
M. Wt: 167.20 g/mol
InChI Key: HWZNVVNVXKHCNG-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethyl)aniline is an organic compound with the molecular formula C9H13NO2. It is a derivative of aniline, where the amino group is substituted with a methoxy group and a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with formaldehyde and methanol under acidic conditions. This reaction leads to the formation of the methoxymethyl group on the aniline ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(methoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

3-Methoxy-2-(methoxymethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(methoxymethyl)aniline involves its interaction with various molecular targets. The methoxy and methoxymethyl groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyaniline: Lacks the methoxymethyl group, leading to different reactivity and applications.

    2-Methoxyaniline: The position of the methoxy group affects its chemical properties and uses.

    3-Methoxy-4-(methoxymethyl)aniline:

Uniqueness

3-Methoxy-2-(methoxymethyl)aniline is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and physical properties. These substitutions can enhance its reactivity and make it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-methoxy-2-(methoxymethyl)aniline

InChI

InChI=1S/C9H13NO2/c1-11-6-7-8(10)4-3-5-9(7)12-2/h3-5H,6,10H2,1-2H3

InChI Key

HWZNVVNVXKHCNG-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC=C1OC)N

Origin of Product

United States

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